molecular formula Cu B1218646 Copper, isotope of mass 64 CAS No. 13981-25-4

Copper, isotope of mass 64

カタログ番号: B1218646
CAS番号: 13981-25-4
分子量: 63.929764 g/mol
InChIキー: RYGMFSIKBFXOCR-IGMARMGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

銅-64は、約12.7時間の半減期を持つ銅の放射性同位体です。陽電子とベータ粒子の両方を放出するため、診断と治療の両方の用途に役立ちます。 銅-64は、その独特の崩壊特性により、特に陽電子放出断層撮影(PET)イメージングと分子放射線療法において価値があります .

準備方法

銅-64は、主に核反応を含むいくつかの方法で製造できます。最も一般的な方法には以下が含まれます。

化学反応の分析

銅-64は、以下を含むさまざまな化学反応を受けます。

    酸化: 銅-64は酸化されて銅(II)イオンを形成できます。たとえば、硫酸の存在下で、銅-64は反応して硫酸銅(II)と水素ガスを生成します[ Cu + 2H_2SO_4 \rightarrow CuSO_4 + SO_2 + 2H_2O ]

    還元: 銅-64は、亜鉛などのより強い還元剤によって還元されて、銅金属と亜鉛イオンを生成できます[ Cu^{2+} + Zn \rightarrow Cu + Zn^{2+} ]

    置換: 銅-64はハロゲンとの置換反応を起こしてハロゲン化銅を形成できます。たとえば、塩素ガスとの反応では、塩化銅(II)を生成します[ Cu + Cl_2 \rightarrow CuCl_2 ]

科学研究への応用

銅-64は、幅広い科学研究用途を持っています。

科学的研究の応用

Copper-64 has a wide range of scientific research applications:

作用機序

銅-64は、主にその放射性崩壊によって効果を発揮します。PETイメージングでは、銅-64から放出された陽電子は、体内の電子と相互作用して、PETスキャナーによって検出されるガンマ線を生成します。 これにより、生物学的プロセスの高解像度イメージングが可能になります .

放射線療法では、銅-64から放出されたベータ粒子は、がん細胞のDNAに損傷を与え、細胞死を引き起こします。 銅-64のがん細胞への特異的な標的化は、これらの細胞の表面で過剰発現している受容体に結合する分子に結合させることで実現します .

類似化合物との比較

銅-64は、医用画像と治療に使用される他の放射性同位体、例えば、以下と比較されることがよくあります。

    フッ素-18: フッ素-18は、PETイメージングで使用される別の陽電子放出同位体です。

    ガリウム-68: ガリウム-68は、銅-64と同様の用途でPETイメージングに使用されます。

    銅-67: 銅-67は、放射線療法に使用されるベータ線とガンマ線放出同位体です。

銅-64は、陽電子とベータ線の組み合わせと適切な半減期を備えているため、診断と治療の両方の用途において汎用性が高く、貴重な同位体です。

生物活性

Copper-64 (64Cu^{64}\text{Cu}) is a cyclotron-produced radionuclide with significant applications in medical imaging and targeted therapy, particularly in oncology. Its unique decay properties and biological interactions make it a valuable tool in both diagnostics and therapeutics, often referred to as a theranostic agent. This article explores the biological activity of 64Cu^{64}\text{Cu}, its mechanisms of action, and its clinical implications.

Copper-64 has a half-life of approximately 12.7 hours, decaying through positron emission (17.5%17.5\%), beta emission (39%39\%), and electron capture (43.5%43.5\%). This decay profile allows for effective positron emission tomography (PET) imaging while also delivering therapeutic radiation to target tissues .

The isotopic form 64CuCl2^{64}\text{CuCl}_2 is particularly notable for its stability and ability to form complexes with various biomolecules, enhancing its uptake in cancerous tissues . The biological half-life varies depending on the specific compound and the biological environment, which can influence the distribution and clearance rates from the body.

Cellular Uptake

The uptake of 64Cu^{64}\text{Cu} into cells primarily occurs via the copper transporter 1 (CTR1), which facilitates its entry into both normal and malignant cells. Once inside, 64Cu^{64}\text{Cu} can localize in various organelles, including mitochondria and the nucleus, where it can interact with DNA . Notably, tumor cells exhibit a distinct behavior; 64Cu^{64}\text{Cu} tends to accumulate in their nuclei more than in normal cells, which may enhance its therapeutic effects while minimizing toxicity to healthy tissues .

Therapeutic Effects

The radiotherapeutic potential of 64Cu^{64}\text{Cu} arises from its ability to induce DNA damage in cancer cells through localized radiation exposure. Studies have demonstrated that 64CuCl2^{64}\text{CuCl}_2 can effectively target malignant tissues, leading to cell death while sparing adjacent healthy cells . This selective targeting is particularly beneficial in treating cancers such as prostate cancer, where 64Cu^{64}\text{Cu} has shown promising results in preclinical models .

Imaging

The primary clinical application of 64Cu^{64}\text{Cu} is in PET imaging. Its favorable decay characteristics allow for high-resolution imaging of tumors. For instance, studies have indicated that 64Cu^{64}\text{Cu} can be utilized to monitor tumor progression and response to therapy by tracking changes in uptake over time .

Radiotherapy

In addition to imaging, 64Cu^{64}\text{Cu} is being investigated as a radiotherapeutic agent. Its ability to deliver targeted radiation makes it suitable for use in conjunction with other therapies or as a standalone treatment for certain types of cancer. Clinical trials are ongoing to assess its efficacy and safety in various cancer types .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 64Cu^{64}\text{Cu} in different contexts:

  • Prostate Cancer : A study demonstrated that prostate cancer cell lines showed varying uptake levels of 64CuCl2^{64}\text{CuCl}_2, with hormone-sensitive lines exhibiting higher uptake compared to castration-resistant lines .
  • Breast Cancer : In vivo studies using xenograft models have shown that antibodies labeled with 64CuCl2^{64}\text{CuCl}_2 successfully targeted EphB4 expression in breast cancer, indicating potential for personalized therapy approaches .
  • Biodistribution Studies : Research has shown that after administration, 64Cu^{64}\text{Cu} exhibits rapid clearance from the bloodstream with significant accumulation in the liver, which is crucial for understanding dosimetry and optimizing therapeutic protocols .

Data Tables

PropertyValue
Half-life12.7 hours
Positron emission17.5%
Beta emission39%
Electron capture43.5%
Maximum beta energy0.66 MeV
Clinical ApplicationDescription
PET ImagingHigh-resolution imaging of tumors
Targeted RadiotherapyLocalized radiation delivery to malignant cells

特性

CAS番号

13981-25-4

分子式

Cu

分子量

63.929764 g/mol

IUPAC名

copper-64

InChI

InChI=1S/Cu/i1+0

InChIキー

RYGMFSIKBFXOCR-IGMARMGPSA-N

SMILES

[Cu]

異性体SMILES

[64Cu]

正規SMILES

[Cu]

同義語

64Cu radioisotope
Copper-64
Cu-64 radioisotope

製品の起源

United States

Synthesis routes and methods I

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper
Name
pyridine-2,3-dicarboxylic acid

Synthesis routes and methods II

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Name
copper di(2-ethylhexanoate)

Synthesis routes and methods III

Procedure details

A copper formate/citric acid solution was prepared by combining 3 ml of a saturated copper formate/water solution with 1 ml of a two percent by weight solution of citric acid and water. The solution was applied to a polyimide substrate and exposed to a Nd:YAG laser in the manner described above to produce copper lines having a cross-section of about 20 μm in width 5 μm in height. These copper lines were of comparable quality to the ones mentioned in the examples above.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Nd
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
copper formate citric acid
Name
copper

Synthesis routes and methods IV

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
1,3,5-triaminobenzene
Name
ammonia
Name
3,5-diaminochlorobenzene
Name
copper

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。